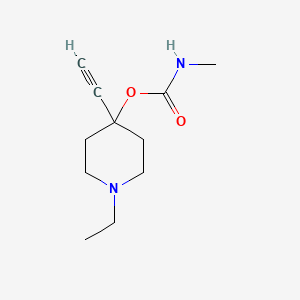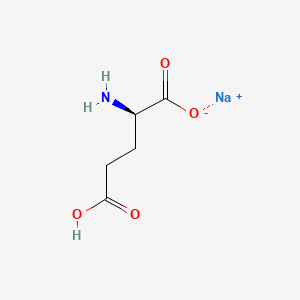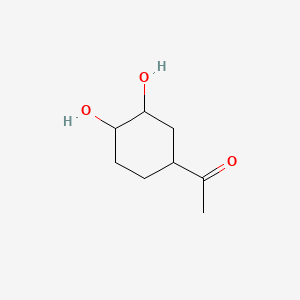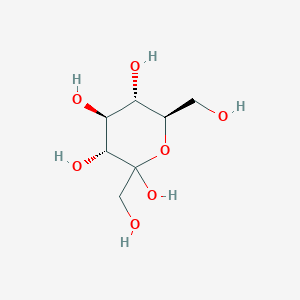![molecular formula C18H18O6 B13830025 7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy- CAS No. 28988-27-4](/img/structure/B13830025.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furobenzopyran core, which is a fused ring system combining furan and benzopyran rings, with additional methoxy and dimethylpropenyloxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the dimethylpropenyloxy group: This step involves the reaction of the furobenzopyran core with 1,1-dimethyl-2-propenyl alcohol under acidic or basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or dimethylpropenyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one shares similarities with other furobenzopyran derivatives, such as:
Uniqueness
The presence of both methoxy and dimethylpropenyloxy groups in 5-[(1,1-Dimethyl-2-propenyl)oxy]-4,6-dimethoxy-7H-furo3,2-gbenzopyran-7-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
28988-27-4 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4,6-dimethoxy-5-(2-methylbut-3-en-2-yloxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H18O6/c1-6-18(2,3)24-15-13-12(23-17(19)16(15)21-5)9-11-10(7-8-22-11)14(13)20-4/h6-9H,1H2,2-5H3 |
InChI Key |
CJRBHIKORKDQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)OC1=C(C(=O)OC2=C1C(=C3C=COC3=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)

![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)
![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)



![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)


